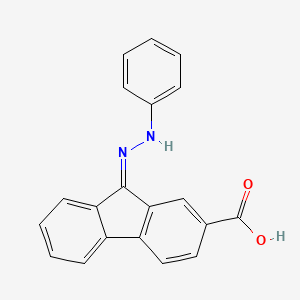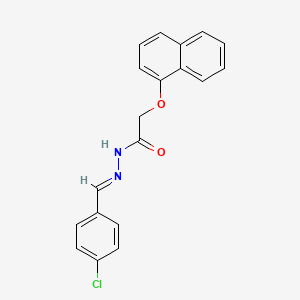![molecular formula C31H29N3O2S2 B11985062 (5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11985062.png)
(5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic compound that belongs to the class of thiazolidinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinones typically involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters. For this specific compound, the synthetic route might involve:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone.
Formation of the thiazolidinone ring: This involves the reaction of thiosemicarbazide with an α-haloketone.
Coupling reactions: The final step would involve coupling the pyrazole and thiazolidinone rings under specific conditions, possibly using a base and a solvent like ethanol.
Industrial Production Methods
Industrial production of such compounds would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: Thiazolidinones can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Various substitution reactions can occur on the aromatic rings or the thiazolidinone ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiazolidines.
Substitution products: Halogenated or alkylated derivatives.
科学研究应用
Chemistry
Catalysts: Thiazolidinones can act as catalysts in various organic reactions.
Ligands: They can serve as ligands in coordination chemistry.
Biology
Antimicrobial agents: Many thiazolidinones exhibit antibacterial and antifungal activities.
Anticancer agents: Some derivatives have shown potential in inhibiting cancer cell growth.
Medicine
Anti-inflammatory agents: Thiazolidinones are being studied for their anti-inflammatory properties.
Antidiabetic agents: Certain compounds in this class have shown promise in managing diabetes.
Industry
Dyes and pigments: Thiazolidinones can be used in the synthesis of dyes and pigments.
Polymers: They can be incorporated into polymer structures to enhance properties.
作用机制
The mechanism of action of thiazolidinones often involves interaction with specific enzymes or receptors. For instance:
Enzyme inhibition: They can inhibit enzymes like cyclooxygenase, leading to anti-inflammatory effects.
Receptor binding: Some compounds may bind to receptors involved in cell signaling pathways, affecting cellular functions.
相似化合物的比较
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Pyrazolones: Used as anti-inflammatory and analgesic agents.
Uniqueness
The unique combination of the thiazolidinone and pyrazole rings in “(5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one” may confer distinct biological activities and chemical properties, making it a compound of interest for further research.
属性
分子式 |
C31H29N3O2S2 |
|---|---|
分子量 |
539.7 g/mol |
IUPAC 名称 |
(5Z)-5-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H29N3O2S2/c1-21(2)36-27-15-14-24(18-22(27)3)29-25(20-34(32-29)26-12-8-5-9-13-26)19-28-30(35)33(31(37)38-28)17-16-23-10-6-4-7-11-23/h4-15,18-21H,16-17H2,1-3H3/b28-19- |
InChI 键 |
OZSAVSNMALQQFX-USHMODERSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5)OC(C)C |
规范 SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C5=CC=CC=C5)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[9-Chloro-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11984981.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11984984.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11984987.png)
![3-(4-pentylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11984990.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11984995.png)

![2-(2-Naphthyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985015.png)



![4-Nitrobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11985035.png)


![4-benzyl-N-[(E)-(2,3,4-trimethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11985056.png)
